molecular formula C18H18FN3OS B12133284 N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide

N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide

Cat. No.: B12133284
M. Wt: 343.4 g/mol
InChI Key: OHPAYDBZULLBTI-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide is a compound that features a benzimidazole core, a fluorobenzamide group, and a methylsulfanyl propyl chain. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Substituted benzamides

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The fluorobenzamide group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide is unique due to its combination of a benzimidazole core, a methylsulfanyl propyl chain, and a fluorobenzamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C18H18FN3OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-fluorobenzamide

InChI

InChI=1S/C18H18FN3OS/c1-24-11-10-16(17-20-14-4-2-3-5-15(14)21-17)22-18(23)12-6-8-13(19)9-7-12/h2-9,16H,10-11H2,1H3,(H,20,21)(H,22,23)

InChI Key

OHPAYDBZULLBTI-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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